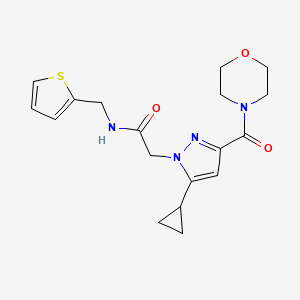

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

Propriétés

IUPAC Name |

2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c23-17(19-11-14-2-1-9-26-14)12-22-16(13-3-4-13)10-15(20-22)18(24)21-5-7-25-8-6-21/h1-2,9-10,13H,3-8,11-12H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIZOGBWAOQWRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CC(=O)NCC3=CC=CS3)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide generally begins with the preparation of key intermediates through multi-step reactions. A commonly used synthetic route involves the following stages:

Cyclopropylation: Cyclopropyl derivatives can be synthesized via cyclopropanation reactions.

Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

Incorporation of the Morpholine-4-carbonyl Group: Typically introduced via amide coupling reactions using suitable coupling agents.

Thiophene Addition: Introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods: In an industrial setting, large-scale production focuses on optimizing yield and reducing costs. Methods like continuous flow synthesis, which enhances reaction efficiency, and the use of automated systems for precise reagent addition, are common. Strict control over reaction parameters (temperature, pressure, and solvent choice) ensures high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: The compound is likely to undergo various types of reactions, such as:

Oxidation: Can involve reagents like potassium permanganate.

Reduction: Typically employs agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution can occur at positions adjacent to electron-withdrawing groups.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate, dichromate salts.

Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

Substitution Conditions: Mild to moderate temperatures, polar aprotic solvents.

Major Products: These reactions can produce derivatives with modified functional groups, potentially enhancing their activity or selectivity in biological applications.

Applications De Recherche Scientifique

Chemistry: The compound serves as a versatile building block in organic synthesis, enabling the development of new molecules with potential pharmaceutical activity.

Biology: In biological studies, the compound may function as a probe to study cellular pathways or molecular interactions due to its diverse functional groups.

Medicine: Potential therapeutic applications, particularly in targeting specific receptors or enzymes, can be explored given the compound's structural complexity.

Industry: Its unique structural motifs make it suitable for material science applications, including the development of novel polymers or electronic materials.

Mécanisme D'action

The compound's mechanism of action involves its interaction with specific molecular targets, which could include receptors, enzymes, or nucleic acids. Its structural features allow it to engage in various binding modes, influencing biological pathways and resulting in desired therapeutic effects.

Molecular Targets and Pathways:

Receptors: The compound may exhibit selectivity towards certain receptor subtypes.

Enzymes: It can act as an inhibitor or activator, modulating enzyme activity.

Pathways: Involvement in signaling pathways related to inflammation, cancer, or metabolic disorders is possible.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(Thiophen-2-ylmethyl)Acetamide

- Structural Differences: Replaces the cyclopropyl and morpholine-carbonyl groups with a 4-methylphenoxy substituent. Contains an additional N-substitution on the pyrazole (N1 vs. N3 in the target compound).

Table 1: Key Properties Comparison

Pyrazole-Imidazole Hybrids (e.g., N-(4-Chlorophenyl)-2-[4-phenyl-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl]Acetamide)

- Structural Differences :

- Hybridizes pyrazole with imidazole cores, unlike the target compound’s standalone pyrazole.

- Chlorophenyl substituents enhance lipophilicity compared to the target’s thiophene and morpholine groups.

- Functional Differences: Demonstrated antimicrobial activity (e.g., compound 7n: 75% yield, melting point 155–159°C) .

2-(5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl)Acetamide Derivatives

- Structural Differences :

- Functional Differences :

Table 2: Substituent Impact on Drug-Likeness

| Substituent | Target Compound | Trifluoromethyl Analogues |

|---|---|---|

| Electronic Effects | Morpholine-carbonyl: H-bond donor/acceptor | Trifluoromethyl: Strong electron withdrawal |

| Solubility | Higher (polar morpholine group) | Lower (lipophilic CF3 group) |

| Metabolic Stability | Moderate | High |

Activité Biologique

The compound 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. Characterized by a complex structure that includes a pyrazole ring, morpholine moiety, and a thiophenyl group, this compound's unique configuration suggests various pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 398.463 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N4O4 |

| Molecular Weight | 398.463 g/mol |

| Structure | Pyrazole, Morpholine, Thiophene |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) and EGFR . Preliminary studies suggest that this compound may demonstrate comparable efficacy in inhibiting tumor growth in various cancer cell lines.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structural features may facilitate interactions that inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases . Further investigations into its mechanism of action could reveal pathways through which it exerts these effects.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi . The unique combination of the thiophenyl group with the pyrazole framework in this compound suggests enhanced bioactivity against microbial strains.

Synthesis and Evaluation

A series of studies have synthesized various pyrazole derivatives to evaluate their biological activities. For example, compounds structurally related to this compound were tested for their cytotoxic effects on cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast cancer models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of new compounds. Research on related pyrazole derivatives has established correlations between specific structural features and their pharmacological effects. For instance, modifications at the morpholine or thiophene positions can significantly alter activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.